9,9'-Spirobi[fluorene]-2,2'-diol
Description
Conceptual Framework of Spiro Compounds in Organic Materials Science
Spiro compounds, defined by the presence of a single atom that is a member of two distinct rings, offer a powerful strategy for designing advanced organic materials. The spiro-linkage enforces a non-planar molecular conformation, which is highly advantageous in mitigating the detrimental effects of intermolecular aggregation, such as excimer formation, often observed in planar aromatic systems. ossila.com This structural rigidity and three-dimensional character contribute to high glass transition temperatures (Tg), excellent thermal stability, and good solubility in common organic solvents. ossila.comsigmaaldrich.com These properties are critical for the fabrication of high-quality, amorphous thin films, which are essential for the performance and longevity of organic electronic devices. The spirobifluorene framework, in particular, has been extensively utilized in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.com
Distinctive Structural Characteristics of the 9,9'-Spirobifluorene Core
The 9,9'-spirobifluorene core is the foundational structure from which 9,9'-Spirobi[fluorene]-2,2'-diol is derived. Its unique architecture is central to its utility in materials science.
Orthogonal Arrangement of Fluorene (B118485) Units and its Conformational Implications
A defining feature of the 9,9'-spirobifluorene core is the nearly perpendicular arrangement of its two constituent fluorene units. ossila.com This orthogonality arises from the sp³ hybridization of the central spiro-carbon atom, which dictates a tetrahedral geometry for its substituents. This fixed, cross-shaped conformation effectively disrupts π-π stacking between adjacent molecules in the solid state. chemrxiv.org The steric hindrance imposed by this non-planar structure prevents the close packing that can lead to aggregation-induced quenching of fluorescence, thereby preserving the desirable photophysical properties of the individual molecules. acs.org This controlled intermolecular interaction is a key factor in the design of efficient and stable organic electronic materials.
Consequences of Spiro Linkage on Intermolecular Interactions
The spiro linkage in the 9,9'-spirobifluorene core has profound consequences for intermolecular interactions. By enforcing a rigid, non-coplanar structure, it effectively isolates the π-systems of the two fluorene moieties within a single molecule. rsc.org This electronic decoupling is crucial for achieving high triplet energies, a desirable property for host materials in phosphorescent OLEDs. rsc.org Furthermore, the three-dimensional shape of spirobifluorene derivatives hinders the formation of ordered crystalline domains, promoting the formation of stable amorphous glasses. ossila.comossila.com While strong π-π interactions are suppressed, other forms of intermolecular forces, such as C-H···π interactions, can still play a role in the solid-state packing of these materials. iucr.orgnih.gov
Functional Significance of Hydroxyl Groups at the 2,2'-Positions of this compound
The introduction of hydroxyl (-OH) groups at the 2 and 2' positions of the spirobifluorene core to form this compound introduces specific functionalities that significantly influence the molecule's properties and potential applications.
Influence of Hydroxyl Functionality on Hydrogen Bonding Capabilities
The hydroxyl groups are potent sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. nih.gov This capability allows for the formation of specific intermolecular and intramolecular hydrogen bonding networks. Such interactions can direct the self-assembly of the molecules in the solid state, influencing the material's morphology and stability. The presence of these strong, directional interactions can lead to the formation of well-defined supramolecular structures, which can be advantageous for charge transport and other solid-state properties.
| Property | Value | Reference |
| Molecular Weight | 348.4 g/mol | nih.gov |
| Molecular Formula | C₂₅H₁₆O₂ | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| XLogP3-AA | 5.7 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H16O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
9,9'-spirobi[fluorene]-2,2'-diol |
InChI |
InChI=1S/C25H16O2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14,26-27H |
InChI Key |
BWUNFXIKJPGRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)O)C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 9,9 Spirobi Fluorene 2,2 Diol and Its Derivatives
Established Synthetic Pathways for 9,9'-Spirobi[fluorene]-2,2'-diol
The synthesis of the core this compound structure is primarily achieved through condensation reactions, often facilitated by various catalytic systems to enhance efficiency and yield.
The principal method for synthesizing this compound involves the acid-catalyzed condensation of 9-fluorenone (B1672902) with a phenol (B47542). researchgate.net This reaction typically proceeds via an electrophilic substitution mechanism where the protonated carbonyl group of 9-fluorenone attacks the electron-rich phenol ring, followed by a second condensation and subsequent spirocyclization.
A proposed mechanism for this condensation reaction highlights the role of the catalyst in activating the 9-fluorenone for nucleophilic attack by the phenol. researchgate.net The reaction environment and the nature of the phenolic precursor are critical factors that influence the reaction rate and the purity of the final product.
To improve the synthesis of spirobifluorene diols, various catalytic systems have been investigated. Bifunctional ionic liquids (BFILs) containing both sulfonic acid (-SO3H) and sulfhydryl (-SH) groups have been shown to be effective catalysts for the condensation of 9-fluorenone and phenol. researchgate.netrsc.org The acidic component of the ionic liquid activates the fluorenone, while the sulfhydryl group can act as a co-catalyst, potentially facilitating the reaction through a synergistic effect. rsc.org The Hammett acidity (H₀) of these ionic liquids is a key parameter, with a specific range of acidity being most effective for catalyzing the condensation. rsc.org
Conventional acid catalysts, such as sulfuric acid, are also employed. However, the use of ionic liquids offers potential advantages in terms of reusability and reduced environmental impact. researchgate.net The choice of catalyst can significantly impact the conversion of 9-fluorenone and the selectivity towards the desired diol product. rsc.org
Synthesis of Functionalized Spirobifluorene Diol Derivatives
The hydroxyl groups of this compound serve as versatile handles for further functionalization, allowing for the introduction of various substituents to tune the electronic and physical properties of the molecule.
Halogenated spirobifluorene derivatives are crucial intermediates for constructing more complex molecular architectures via cross-coupling reactions. nih.gov While direct bromination of 9,9'-spirobifluorene can be challenging and lead to isomeric mixtures, targeted syntheses of specific isomers like 2,2'-dibromo-9,9'-spirobifluorene (B1249592) have been developed. nycu.edu.twnih.gov These methods often avoid problematic Sandmeyer reactions and allow for the production of pure isomers in multigram quantities. nycu.edu.twnih.gov
The resulting di- or polyhalogenated spirobifluorenes are then readily employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. nih.gov This enables the introduction of a wide array of functional groups, including aryl, vinyl, and amino moieties, at specific positions on the spirobifluorene core. nih.gov For instance, 7,7′-dibromo-9,9′-spirobi[fluorene]-2,2'-diol can be used as a building block to create donor-acceptor type molecules with tailored photophysical properties.
Table 1: Selected Halogenated Spirobifluorene Derivatives and Their Applications
| Compound Name | CAS Number | Key Features & Applications |
|---|---|---|
| 2,7-Dibromo-9,9′-spirobifluorene | 171408-84-7 | Intermediate for semiconducting polymers and OLED materials. ossila.comsigmaaldrich.com |
| 2,2'-Dibromo-9,9'-spirobifluorene | 67665-47-8 | Precursor for fluorescent materials and donor-acceptor substituted derivatives. nycu.edu.twnih.gov |
| 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobi[fluorene] | N/A | A monomer with good solubility in organic solvents for potential polymer synthesis. researchgate.net |
The hydroxyl groups of this compound can be readily acylated to form ester derivatives. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding diacetate. This transformation not only protects the hydroxyl groups but also modifies the solubility and electronic properties of the molecule.
Further modifications of these acylated derivatives can lead to a variety of functional materials. For instance, the tetraacetyl derivative of 9,9'-spirobifluorene-2,2',7,7'-tetraol can be synthesized and subsequently converted to the corresponding tetracarboxylic acid via a haloform reaction. researchgate.net These carboxylic acid derivatives are valuable tectons for the construction of supramolecular assemblies and metal-organic frameworks. researchgate.net
The conversion of the hydroxyl groups of this compound into trifluoromethanesulfonate (B1224126) (triflate) esters produces highly reactive and versatile synthetic intermediates. The reaction is typically carried out using triflic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine.
The resulting ditriflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting higher reactivity than the corresponding halides. This allows for the introduction of a broad range of substituents under milder reaction conditions, providing access to a wider scope of functionalized spirobifluorene derivatives that may not be accessible through other methods.
Generation of Organic Phosphine (B1218219) Derivatives
The introduction of phosphine moieties onto the 9,9'-spirobifluorene scaffold is a critical step in the development of novel ligands for catalysis and advanced materials. While direct phosphination of this compound is not commonly reported, methods have been established for the synthesis of phosphine derivatives of the parent 9,9'-spirobifluorene, which can be adapted.
A prevalent method involves the initial preparation of a halogenated spirobifluorene precursor, typically a bromo-derivative. google.com For instance, 2,2'-dibromo-9,9'-spirobifluorene serves as a versatile intermediate. nih.gov This dibrominated compound can then undergo a reaction with a phosphinating agent to introduce the desired phosphine groups.
One established route to synthesize 9,9'-spirobifluorene diphenylphosphine (B32561) derivatives involves the reaction of bromo-9,9'-spirobifluorene with diphenylphosphine lithium. google.com An alternative and widely used approach is the reaction of the bromo-substituted spirobifluorene with n-butyllithium at low temperatures (e.g., -70°C) to generate a lithiated intermediate, which is then quenched with diphenylphosphine chloride to yield the target phosphine derivative. google.com
Table 1: Synthesis of 9,9'-Spirobifluorene Phosphine Derivatives
| Starting Material | Reagents | Key Intermediate | Product | Ref. |
| Bromo-9,9'-spirobifluorene | 1. n-Butyllithium 2. Diphenylphosphine chloride | Lithiated 9,9'-spirobifluorene | 9,9'-Spirobifluorene diphenylphosphine derivative | google.com |
| Bromo-9,9'-spirobifluorene | Diphenylphosphine lithium | - | 9,9'-Spirobifluorene diphenylphosphine derivative | google.com |
This table outlines common synthetic routes to phosphine derivatives of the 9,9'-spirobifluorene core.
Stereoselective Synthesis and Enantiomeric Resolution Strategies
The axial chirality of this compound necessitates stereoselective synthetic approaches or efficient resolution of the racemic mixture to access the enantiomerically pure forms required for many applications.
Methods for Enantioselective Preparation of Chiral Spirobifluorene Diols
The direct enantioselective synthesis of this compound remains a significant challenge. The more common and practical approach involves the synthesis of the racemic diol followed by separation of the enantiomers.
The synthesis of racemic 2,2'-dihydroxy-9,9'-spirobifluorene can be achieved through a multi-step sequence starting from the parent 9,9'-spirobifluorene. researchgate.net This typically involves a twofold Friedel-Crafts acylation at the 2 and 2' positions, followed by a Baeyer-Villiger oxidation and subsequent saponification to yield the racemic diol. researchgate.net Once the racemic diol is obtained, the separation of its enantiomers becomes the critical step, which is often accomplished using chiral high-performance liquid chromatography (HPLC). researchgate.net
Optical Resolution Techniques (e.g., Clathrate Formation, Chiral HPLC)
The separation of the enantiomers of racemic this compound is crucial for their use in stereoselective applications. Two primary techniques have proven effective for this purpose: clathrate formation and chiral HPLC.
Clathrate Formation: A highly effective method for resolving racemic 2,2'-dihydroxy-9,9'-spirobifluorene is through the formation of diastereomeric inclusion complexes (clathrates) with a chiral resolving agent. researchgate.net Specifically, the use of (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetracyclohexylsuccinamide has been demonstrated to successfully separate the enantiomers, providing both in very good yields. researchgate.net This technique relies on the differential stability of the diastereomeric complexes, allowing for their separation by crystallization.
Chiral HPLC: Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analytical and preparative separation of the enantiomers of this compound. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly employed for the resolution of a wide array of racemic compounds. windows.net The choice of the specific chiral column and the mobile phase composition are critical parameters that need to be optimized to achieve efficient separation. chromatographyonline.com
Table 2: Optical Resolution Methods for this compound
| Method | Resolving Agent/Stationary Phase | Principle | Outcome | Ref. |
| Clathrate Formation | (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetracyclohexylsuccinamide | Formation of diastereomeric inclusion complexes with differential solubility | Separation of both enantiomers in high yield | researchgate.net |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction of enantiomers with the CSP | Analytical or preparative separation of enantiomers | researchgate.net |
This table summarizes the key techniques used for the optical resolution of racemic this compound.
Determination of Absolute Stereochemistry via X-ray Crystallography
Once the enantiomers of this compound have been successfully separated, the unambiguous determination of their absolute configuration is essential. Single-crystal X-ray crystallography is the definitive method for this purpose.
The absolute stereochemistry of the resolved 2,2'-dihydroxy-9,9'-spirobifluorene has been successfully assigned through the X-ray structure analysis of single crystals of the clathrate formed with the chiral resolving agent. researchgate.net This analysis provides a detailed three-dimensional map of the atomic arrangement in the crystal, allowing for the unequivocal assignment of the (R) or (S) configuration to each enantiomer. The absolute configuration of the 1,1'-diol isomer has also been determined by X-ray analysis of a single crystal of its molecular complex, further demonstrating the utility of this technique for the spirobifluorene scaffold. acs.orgnih.gov
The determination of absolute configuration from X-ray diffraction data relies on the anomalous scattering effect, and the quality of the data and the refinement process are critical for a reliable assignment.
Fundamental Electronic and Spectroscopic Investigations of 9,9 Spirobi Fluorene 2,2 Diol and Its Derivatives
Photophysical Characterization
The photophysical properties of SBF derivatives are dictated by their rigid and sterically hindered spiro-conjugated framework. This structure is conducive to high fluorescence efficiency and provides a scaffold for tuning electronic properties through chemical modification.
Analysis of Fluorescence and Luminescence Efficiency
Derivatives of 9,9'-Spirobi[fluorene]-2,2'-diol are recognized for their potential as efficient light-emitting materials. The spirobifluorene core is a key component in materials designed for organic light-emitting diodes (OLEDs), often exhibiting high glass-transition temperatures and excellent thermal stability. For instance, lanthanide complexes using a (9,9'-spirobifluoren-2-yl)-2-oxoethyl unit as an antenna have been shown to form highly luminescent europium complexes with efficient emission.
The introduction of various functional groups onto the SBF backbone significantly influences luminescence efficiency. A study on chiral SBF derivatives synthesized from 7,7'-dibromo-9,9'-spirobi[fluorene]-2,2'-diol revealed that the incorporation of a phenylene linker between donor/acceptor units and the SBF core induces a red shift in their emission bands rsc.org. Furthermore, hybrid materials incorporating N-phenyl-1-naphthylamine groups onto a spiro[fluorene-9,9′-xanthene] (SFX) center, a related spiro-compound, have led to phosphorescent OLEDs with outstanding efficiencies rsc.org. For example, a green PHOLED device using the DPNA-SFX hole-transporting material achieved a maximum external quantum efficiency (EQE) of 24.7%, while a pure red device reached a remarkable EQE of 34.7% rsc.org.
Determination of Fluorescence Lifetimes and Quantum Yields
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time a molecule spends in the excited state, are critical parameters for characterizing luminescent materials. These are often determined using a comparative method with well-characterized standards researchgate.net.
For spirobifluorene derivatives, these properties are precisely parameterized to understand their intrinsic photophysics. In a study of spiro-OMeTAD, a prominent spirobifluorene derivative used in optoelectronics, the key photophysical properties including photoluminescence quantum yield (PLQY) and lifetime were carefully characterized to establish a foundational knowledge base for these molecules. The investigation confirmed a relationship between the absorption coefficient, PL-lifetime, and PLQY, which can be described by the Strickler-Berg relationship. This understanding is crucial as the properties in solid thin-film form, which are vital for practical applications, can be better implicated from the behavior of the monomer in dilute solutions.
Photophysical Properties of a Spirobifluorene Derivative (spiro-mF) in Chlorobenzene
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | ~380 nm | rsc.org |
| Photoluminescence Maximum (λPL) | ~430 nm | rsc.org |
| Photoluminescence Quantum Yield (PLQY) | Data not specified in source | rsc.org |
| Fluorescence Lifetime (τF) | Data not specified in source | rsc.org |
Solvatochromic Effects and Solvent-Sensitive Emission
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature in many SBF derivatives, particularly those with donor-π-acceptor (D-π-A) structures. In these systems, the electronic charge distribution differs between the ground and excited states, leading to varying degrees of stabilization by solvents of different polarities nih.govnih.gov.
A series of chiral SBF derivatives prepared from 7,7'-dibromo-9,9'-spirobi[fluorene]-2,2'-diol, and functionalized with diphenylamino donors and cyano acceptors, demonstrated pronounced solvent-dependent emission rsc.org. The charge-transfer nature of the excited state in these D-π-A molecules results in a significant shift of the fluorescence wavelength with increasing solvent polarity nih.gov. More polar solvents provide stronger stabilization for the polar excited state, causing a bathochromic (red) shift in the emission spectrum nih.gov. This effect is clearly observed in the emission spectra of these derivatives, making them sensitive probes for their local environment.
The table below illustrates the solvatochromic shift in the emission of a representative chiral SBF derivative in various solvents.
Solvent-Dependent Emission of a Chiral 9,9'-Spirobi[fluorene] Derivative
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) | Reference |
|---|---|---|---|
| Toluene | 2.38 | 494 nm | rsc.org |
| Chloroform | 4.81 | 526 nm | rsc.org |
| Dichloromethane | 8.93 | 539 nm | rsc.org |
| Acetonitrile | 37.5 | 575 nm | rsc.org |
Mechanisms of Energy Transfer in Spiro-Conjugated Systems
Energy transfer is a fundamental process in the operation of many optoelectronic devices. In systems containing spiro-conjugated molecules, energy can be transferred from a host material to a guest emitter, a process critical for the efficiency of OLEDs. The orthogonal arrangement of the fluorene (B118485) units in the SBF core influences the electronic communication between different parts of a molecule or between adjacent molecules.
The efficiency of energy transfer is highly dependent on the alignment of the energy levels of the donor and acceptor molecules acs.org. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of SBF derivatives can be tuned by introducing different substituents, thereby controlling charge injection and transport properties acs.orgrsc.org. For instance, a non-planar molecule with an SBF core and perylenediimide (PDI) peripheral groups was designed to have a low-lying LUMO energy level of -4.11 eV, facilitating its use as an electron acceptor in organic solar cells nih.gov.
In polymer systems containing fluorene units, Förster Resonance Energy Transfer (FRET) is a common mechanism. FRET efficiency depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between them researchgate.net. The rigid SBF scaffold can be used to control these parameters, enabling the design of efficient energy transfer cascades in complex molecular systems.
Chiroptical Properties
The inherent chirality of appropriately substituted 9,9'-spirobi[fluorene] derivatives, which arises from the non-planar arrangement of the two fluorene moieties, gives rise to distinct chiroptical properties. These properties are manifested in the differential interaction of the molecules with left- and right-circularly polarized light.
Generation and Characterization of Circularly Polarized Luminescence (CPL)
Circularly Polarized Luminescence (CPL) is the emission analog of circular dichroism and refers to the differential emission of left- and right-handed circularly polarized light by a chiral luminophore light-am.com. The degree of CPL is quantified by the luminescence dissymmetry factor, g_lum, which can range from -2 to +2 light-am.com.
Derivatives of this compound have been specifically designed as a new class of CPL-active materials rsc.org. Chiral SBF derivatives featuring diphenylamino donor and cyano acceptor units exhibit CPL that is sensitive to the solvent environment. This solvent dependency arises from their donor-π-acceptor architecture, where the polarity of the solvent influences the geometry and electronic structure of the excited state, thereby affecting the CPL characteristics rsc.org.
Enantiomerically pure versions of these derivatives can be synthesized from the corresponding enantiopure 7,7'-dibromo-9,9'-spirobi[fluorene]-2,2'-diol without racemization, allowing for the preparation of materials with specific chiroptical responses rsc.org. The development of such molecules is crucial for applications in 3D displays, optical data storage, and security inks.
The table below presents the CPL properties of a representative chiral spirobifluorene derivative.
Circularly Polarized Luminescence of a Chiral SBF Derivative
| Solvent | Emission Maximum (λem) | Luminescence Dissymmetry Factor (g_lum) | Reference |
|---|---|---|---|
| Toluene | 494 nm | -1.2 x 10-3 | rsc.org |
| Chloroform | 526 nm | -0.8 x 10-3 | rsc.org |
Evaluation of Dissymmetry Factors in Chiral Derivatives
The unique, rigid, and twisted three-dimensional structure of the 9,9'-spirobifluorene (SBF) core imparts chirality to its derivatives, even in the absence of traditional chiral centers. This axial chirality makes SBF derivatives promising candidates for applications in chiroptical materials and enantioselective processes. The dissymmetry factor (g-factor) is a critical parameter for quantifying the chiroptical properties of a material, representing the ratio of the differential absorption of left and right circularly polarized light to the total absorption.
For chiral derivatives of 9,9'-spirobifluorene, the dissymmetry factors are influenced by the nature and position of substituents on the fluorene rings. Research into various chiral SBF derivatives has demonstrated that strategic placement of functional groups can significantly enhance their chiroptical response. For instance, the introduction of chromophoric groups can lead to strong Cotton effects in the circular dichroism (CD) spectra, resulting in larger dissymmetry factors. The synthesis and optical resolution of compounds like 9,9'-spirobifluorene-1,1'-diol have been pivotal in understanding the structure-property relationships that govern chiroptical behavior in this class of molecules. nih.gov The absolute configurations of these enantiomers are often determined using X-ray crystallography, providing a basis for correlating the observed CD spectra with the specific spatial arrangement of the molecule. nih.gov
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of 9,9'-spirobifluorene derivatives are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The spiro-conjugated core provides a unique electronic structure that influences the redox behavior of these molecules.
Cyclic Voltammetry and Reduction Processes
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox processes of 9,9'-spirobifluorene derivatives. Studies on acetyl-substituted spirobifluorenes, such as 2-acetyl-9,9'-spirobifluorene (B14128745) and 2,2'-diacetyl-9,9'-spirobifluorene (B1625165), have provided valuable insights into their reduction behavior. rsc.orgresearchgate.netrsc.orgrsc.org
In aprotic solvents like dimethylformamide (DMF), these compounds exhibit distinct reduction peaks. For 2-acetyl-9,9'-spirobifluorene, the first reduction is a reversible one-electron process corresponding to the formation of a stable anion radical. rsc.org The addition of a proton donor renders this process irreversible. rsc.org The 2,2'-diacetyl-9,9'-spirobifluorene, which is an axially dissymmetric molecule, shows multiple reduction steps. researchgate.net The initial two electron transfers are reversible and correspond to the formation of the anion radical and then the dianion diradical. researchgate.net
The standard reduction potentials for these derivatives are influenced by the substituents on the spirobifluorene core. For instance, the apparent standard potentials for the reduction to the anion radicals of 2-acetyl- and 2,2'-diacetyl-9,9'-spirobifluorene are -1.77 V and -1.75 V (vs. SCE) respectively. rsc.orgresearchgate.netrsc.orgrsc.org
Below is a table summarizing the electrochemical data for some 9,9'-spirobifluorene derivatives:
| Compound | Reduction Potential (E°) vs. SCE | Solvent | Notes | Reference |
| 2-Acetyl-9,9'-spirobifluorene | -1.77 V | Dimethylformamide (DMF) | Quasi-reversible reduction to the anion radical. | rsc.org, researchgate.net, rsc.org, rsc.org |
| 2,2'-Diacetyl-9,9'-spirobifluorene | -1.75 V (E1°) | Dimethylformamide (DMF) | First reversible reduction to the anion radical. | researchgate.net |
| 2,2'-Diacetyl-9,9'-spirobifluorene | -1.90 V (E2°) | Dimethylformamide (DMF) | Second reversible reduction to the dianion diradical. | researchgate.net |
Studies on the Persistency of Anion Radicals
A noteworthy characteristic of the acetyl-substituted 9,9'-spirobifluorene derivatives is the remarkable persistence of their anion radicals in aprotic media. rsc.orgresearchgate.netrsc.orgrsc.org This stability is a direct consequence of the unique electronic structure of the spirobifluorene framework, which allows for the delocalization of the unpaired electron over the two perpendicular fluorene moieties. This delocalization effectively stabilizes the radical species, preventing rapid decomposition or dimerization reactions. The persistence of these anion radicals is a key factor for their potential use in various electronic applications where stable charge-transporting materials are required.
Theoretical and Computational Studies
Theoretical and computational methods, particularly those based on quantum chemistry, have become indispensable tools for understanding the electronic and photophysical properties of 9,9'-spirobifluorene derivatives. These studies provide deep insights that complement experimental findings.
Density Functional Theory (DFT) for Ground State Electronic Structure (HOMO/LUMO Analysis)
Density Functional Theory (DFT) is widely employed to investigate the ground-state electronic structure of 9,9'-spirobifluorene and its derivatives. pku.edu.cn A key aspect of this analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of the molecule. biomedres.us
DFT calculations, often using functionals like B3LYP, have shown that the spiro-conjugation in these molecules leads to a unique distribution of the HOMO and LUMO. pku.edu.cn The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. The HOMO-LUMO gap can be tuned by introducing different substituents to the spirobifluorene core. pku.edu.cn A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption spectrum. pku.edu.cn
Computational studies on spirobifluorene oligomers have revealed that as the chain length increases, the HOMO-LUMO energy gaps become narrower. pku.edu.cn This trend suggests that longer oligomers would have improved charge injection and transport properties. pku.edu.cn
The following table presents representative HOMO and LUMO energy levels and the corresponding energy gaps for 9,9'-spirobifluorene, as calculated by DFT.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| 9,9'-Spirobifluorene | -5.68 | -3.91 | 1.77 | DFT/B3LYP/6-31G(d) | researchgate.net |
| 4-Phenyl-9,9'-spirobifluorene | Not specified | Not specified | Not specified | DFT | researchgate.net |
Note: The exact values can vary depending on the specific functional and basis set used in the calculations.
Time-Dependent DFT (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. benasque.orgnih.govcnr.it For 9,9'-spirobifluorene derivatives, TD-DFT calculations are used to predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions. pku.edu.cngithub.io
These calculations have been instrumental in understanding the photophysical behavior of spirobifluorene-based materials used in OLEDs. For instance, TD-DFT can help in designing molecules with high triplet energies, which is a critical requirement for host materials in blue phosphorescent OLEDs. researchgate.net The method can also elucidate the character of the excited states, distinguishing between locally excited (LE) and charge-transfer (CT) states, which is crucial for understanding phenomena like thermally activated delayed fluorescence (TADF). nih.gov
By performing TD-DFT calculations, researchers can predict the maximum absorption wavelengths (λmax) and how they shift with structural modifications. pku.edu.cn For spirobifluorene oligomers, TD-DFT results indicate that as the length of the oligomer increases, the lowest excitation energies decrease, and the maximum absorption wavelengths show a red shift. pku.edu.cn
Calculation of Optical and Chiroptical Parameters (e.g., Polarizabilities, Hyperpolarizabilities)
The unique three-dimensional structure of 9,9'-spirobifluorene (SBF) and its derivatives, including this compound, gives rise to distinct nonlinear optical (NLO) properties. Theoretical calculations, primarily using quantum chemistry methods, have been instrumental in understanding and predicting these properties, focusing on polarizabilities (α) and hyperpolarizabilities (β and γ).
Research has demonstrated that the NLO properties of spirobifluorene derivatives are significantly influenced by their electronic environment. For instance, computational studies on spirobifluorene derivatives have shown that while the geometric structure is only slightly affected by solvent polarity, the first (β) and second (γ) hyperpolarizabilities are markedly influenced. nih.gov The linear polarizability (α), however, shows less sensitivity to the solvent environment. nih.gov This suggests that the molecular hyperpolarizabilities of these compounds can be fine-tuned by selecting an appropriate solvent. nih.gov
Further theoretical investigations have been conducted to quantify these parameters. For certain spirobifluorene derivatives, the static second-order polarizability has been calculated, yielding values that align closely with experimental data. acs.org For example, a calculated second-order polarizability of 12.7 × 10⁻³⁰ esu showed good agreement with an experimental value of 14.4 × 10⁻³⁰ esu. acs.org The frontier molecular orbitals energy gap is also a critical factor that is strongly influenced by the surrounding solvent. nih.gov These findings are crucial for the application of spirobifluorene compounds in organic nonlinear optical materials. nih.gov
The table below summarizes key findings from computational studies on the optical parameters of spirobifluorene derivatives.
Table 1: Calculated Optical Properties of Spirobifluorene Derivatives
| Parameter | Influencing Factor | Observation | Source(s) |
|---|---|---|---|
| Linear Polarizability (α) | Solvent Polarity | Less affected compared to hyperpolarizabilities. | nih.gov |
| First Hyperpolarizability (β) | Solvent Polarity | Significantly influenced by the solvent. | nih.gov |
| Second Hyperpolarizability (γ) | Solvent Polarity | Significantly influenced by the solvent. | nih.gov |
| Second-Order Polarizability | Molecular Structure | Calculated value (12.7 × 10⁻³⁰ esu) agrees well with experimental data (14.4 × 10⁻³⁰ esu) for a derivative. | acs.org |
| Frontier Orbitals Energy Gap | Solvent Polarity | Strongly influenced by the surrounding solvent. | nih.gov |
Elucidation of Spiroconjugation and Through-Space Electronic Interactions
The defining structural feature of 9,9'-spirobifluorene is the spiro-carbon center, which holds two fluorene units in a mutually perpendicular orientation. mdpi.com This orthogonal arrangement prevents direct π-conjugation between the two aromatic systems in the classical sense. Instead, electronic communication occurs through two primary mechanisms: spiroconjugation and through-space interactions.
Spiroconjugation is a concept that describes the electronic coupling between the two perpendicular π-systems, mediated by the central sp³-hybridized spiro-carbon atom. researchgate.netchemrxiv.org This interaction leads to a splitting of the molecular orbitals. For example, photoelectron spectroscopy and theoretical calculations have shown that the highest occupied molecular orbital (HOMO) of the individual fluorene subunits in a spirobifluorene system splits into a spiro-antibonding HOMO and a spiro-bonding HOMO-1. researchgate.net This splitting is a direct consequence of the spiroconjugative interactions. researchgate.net The p-orbitals on the spiro-carbon can act as relay orbitals, mediating a through-bond coupling between the two π-systems. chemrxiv.org This unique electronic structure is fundamental to the material's photophysical properties. mdpi.com
Through-space electronic interactions occur directly between the π-orbitals of the two spatially proximate but non-conjugated fluorene moieties. researchgate.netnih.gov This type of interaction is crucial in donor-acceptor (D-A) systems built on the spirobifluorene framework. In such molecules, even though the donor and acceptor units are not directly linked via a conjugated path, efficient through-space charge transfer (TSCT) can occur. researchgate.net The rate of this photoinduced electron transfer (PET) is dependent on factors like the ratio of donor to acceptor units attached to the spirobifluorene core. nih.govacs.org Femtosecond fluorescence up-conversion spectroscopy has been used to measure PET rates, with one study resolving rates of approximately 2.44 x 10¹² s⁻¹ and 2.32 x 10¹² s⁻¹ in specific donor-acceptor spirobifluorene compounds. nih.govacs.org
In the radical cation species of cyclic spirobifluorenylene compounds, electrons have been shown to delocalize over multiple units. nih.gov This delocalization is enabled by a combination of spiro-conjugation and through-space orbital overlap, demonstrating that the spirobifluorene framework can facilitate long-range electron transport despite the orthogonal arrangement of its π-systems. nih.gov
Table 2: Key Aspects of Electronic Interactions in Spirobifluorene Systems
| Interaction Type | Description | Key Findings | Source(s) |
|---|---|---|---|
| Spiroconjugation | Electronic coupling between perpendicular π-systems mediated by the spiro-carbon. | Leads to splitting of molecular orbitals (e.g., HOMO and HOMO-1). | mdpi.comresearchgate.netchemrxiv.org |
| Through-Space Interaction | Direct spatial interaction between π-orbitals of the two fluorene units. | Enables efficient through-space charge transfer (TSCT) in donor-acceptor systems. | researchgate.netnih.gov |
| Photoinduced Electron Transfer (PET) | Electron transfer upon photoexcitation in D-A systems. | Rates are dependent on the donor/acceptor ratio, with measured rates in the order of 10¹² s⁻¹. | nih.govacs.org |
| Electron Delocalization | Spreading of electron density in radical ion species. | Holes can delocalize across multiple spiro-linked units in macrocyclic structures. | nih.gov |
Applications and Advanced Materials Development Based on 9,9 Spirobi Fluorene 2,2 Diol and Its Derivatives
Optoelectronic Materials
The spiro concept, which involves linking two π-systems through a common sp³-hybridized atom, is fundamental to the utility of spirobifluorene derivatives in optoelectronics. acs.org This design imparts morphological stability while maintaining desirable electronic functions, making these compounds ideal for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govacs.org
Derivatives of 9,9'-spirobifluorene are integral to the advancement of OLED technology, serving in various critical roles within the device architecture to enhance performance and longevity. nih.gov Their high triplet energy and charge-transporting capabilities are particularly beneficial. rsc.orgresearchgate.net
Spirobifluorene derivatives are widely employed as host materials in the emissive layer of OLEDs, where they facilitate efficient energy transfer to guest dopant molecules. A fluorinated 9,9'-spirobifluorene derivative, known as Spiro-(3,5)-F, has been successfully used as a host for a blue fluorescent dopant, demonstrating good energy transfer and device performance. researchgate.net Another derivative, 2'-(9-phenylfluoren-9-yl)-9,9'-spirobi[fluorene] (PF-SBF), has been effective as a co-host for both blue and green phosphorescent emitters. pku.edu.cn
Researchers have also developed host materials based on related spiro structures, such as spiro[fluorene-9,9′-phenanthren-10′-one], to create highly efficient yellow-emitting OLEDs. rsc.org Similarly, spiro[fluorene-9,9′-xanthene] (SFX) based hosts like SFX-PF have shown excellent performance in both green and blue phosphorescent OLEDs (PHOLEDs), highlighting the versatility of the spiro-core structure. researchgate.net
Performance of OLEDs with 9,9'-Spirobi[fluorene] Derivative Host Materials
| Host Material | Dopant/Emitter Type | Max. Efficiency | Turn-on Voltage | Reference |
| Spiro-(3,5)-F | Blue Fluorescent | 6.51 cd/A, 3.85% EQE | 3.5 V | researchgate.net |
| PF-SBF (co-host) | Blue Phosphorescent (FIrpic) | 16.7 cd/A | - | pku.edu.cn |
| PF-SBF (co-host) | Green Phosphorescent (Ir(ppy)₃) | 50.5 cd/A | - | pku.edu.cn |
| MS-OC (co-host) | Yellow Phosphorescent (PO-01) | 80.0 cd/A, 27.1% EQE | 2.1 V | rsc.org |
| SFX-PF | Green Phosphorescent | 47.9 cd/A, 13.2% EQE | 3.0 V | researchgate.net |
| SFX-PF | Blue Phosphorescent (Fir6) | 12.8 cd/A, 7.5% EQE | 2.8 V | researchgate.net |
The intrinsic properties of the spirobifluorene core, such as its ability to transport charge carriers and its high triplet energy, make it an excellent candidate for creating high-performance electron transport materials. rsc.org Scientists have synthesized several spirobifluorene-modified materials by incorporating electron-transporting moieties like diphenyltriazine or benzothienopyrimidine. rsc.orgresearchgate.netscispace.com These materials, including SBFTrz, SBFBTP, and SBFBFP, have demonstrated the ability to outperform conventional ETLs. rsc.org
A notable example is 2-(9,9′-spirobi[fluoren]-4-yl)-4-([1,1′-biphenyl]-2-yl)-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine (SFDDT), which incorporates the spirobifluorene structure to enhance thermal stability and electron mobility. elsevierpure.com This material achieved an electron mobility nearly twice that of a standard commercial ETL, significantly improving device lifetime. elsevierpure.com
Properties of 9,9'-Spirobi[fluorene] Derivative-Based ETLs
| ETL Material | Key Feature | Electron Mobility (cm²/Vs) | Triplet Energy (eV) | Reference |
| SBFTrz | High triplet energy, solvent resistance | - | 2.53 | rsc.orgresearchgate.net |
| SBFBTP | Good electron transport properties | - | - | rsc.org |
| SBFBFP | Good electron transport properties | - | - | rsc.org |
| SFDDT | High thermal stability | 6.329 × 10⁻⁵ | - | elsevierpure.com |
The versatility of the spirobifluorene skeleton allows for its modification to create efficient hole transport materials. By attaching di-4-tolylamino groups at various positions on the spirobifluorene core, researchers have synthesized HTMs with excellent thermal and morphological stability. nih.gov The substitution pattern influences the electronic properties; for instance, meta-linkages can lead to higher triplet energies, making the materials suitable for a wide range of red, green, and blue (RGB) OLEDs. nih.gov
One such derivative, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene (3,3′,6,6′-TDTA-SBF), has been shown to be a universal HTM, enabling high efficiencies across RGB phosphorescent OLEDs. nih.gov
Performance of RGB OLEDs Using 3,3′,6,6′-TDTA-SBF as the HTM
| Emitter Color | Maximum External Quantum Efficiency (EQEmax) | Reference |
| Red | 26.1% | nih.gov |
| Green | 26.4% | nih.gov |
| Blue | 25.4% | nih.gov |
The integration of 9,9'-spirobifluorene derivatives into OLEDs has a profound and positive impact on key performance metrics. The use of spirobifluorene-based ETLs has been shown to lower the device driving voltage, boost quantum efficiency, and in some cases, more than double the operational lifetime of green phosphorescent OLEDs. rsc.orgscispace.com
For example, an ETL incorporating a spirobifluorene structure (SFDDT) resulted in a device with a current efficiency of 5.47 cd/A and an external quantum efficiency of 6.73%, while extending the lifetime (LT95) to 135 hours, a more than 20-fold increase compared to a device with a conventional ETL. elsevierpure.com The use of spiro-based host materials also contributes to low turn-on voltages, with some devices activating at just 2.1 V, and high efficiencies with minimal roll-off at high brightness. nih.govresearchgate.netrsc.org
The application of 9,9'-spirobifluorene derivatives extends to the field of organic photovoltaics, including perovskite solar cells (PSCs) and dye-sensitized solar cells (ssDSCs). acs.orgrsc.org In this domain, they primarily function as hole-transporting materials or as core structures for non-fullerene acceptors.
A non-planar molecule with a 9,9′-spirobi[9H-fluorene] (SBF) core and perylenediimide (PDI) peripheral units, named SBF-PDI4, was developed as a non-fullerene electron acceptor. rsc.orgresearchgate.netnih.gov This material exhibits strong light absorption and a low-lying LUMO energy level, leading to a power conversion efficiency (PCE) of 5.34% in a bulk heterojunction solar cell. rsc.orgnih.gov
Derivatives of the related spiro[fluorene-9,9′-xanthene] (SFX) structure have been extensively researched as cost-effective and highly efficient HTMs. acs.orgrsc.orgdiva-portal.org The HTM known as X60, for example, has demonstrated impressive PCEs of 7.30% in ssDSCs and 19.84% in PSCs. rsc.orgresearchgate.net Further molecular engineering of the SFX core, such as in the SP-SMe molecule, has pushed the efficiency of dopant-free PSCs to 21.1%, highlighting the potential of these materials to advance solar cell technology. rsc.org
Performance of OPVs Featuring 9,9'-Spirobi[fluorene] Derivatives
| Device Type | Spiro-Compound | Function | Power Conversion Efficiency (PCE) | Reference |
| Bulk Heterojunction Solar Cell | SBF-PDI4 | Non-fullerene Acceptor | 5.34% | rsc.orgnih.gov |
| Solid-State Dye-Sensitized Solar Cell (ssDSC) | X60 | Hole Transport Material | 7.30% | rsc.org |
| Perovskite Solar Cell (PSC) | X60 | Hole Transport Material | 19.84% | rsc.org |
| Perovskite Solar Cell (PSC) | SP-SMe | Hole Transport Material | 21.1% | rsc.org |
| Perovskite Solar Cell (PSC) | D-A-D Spiro HTM | Hole Transport Material | 16.06% | nih.gov |
Perovskite Solar Cells (PSCs)
Derivatives of the spirobifluorene framework, particularly those based on the closely related spiro[fluorene-9,9′-xanthene] (SFX) core, have emerged as highly effective Hole Transporting Materials (HTMs) in perovskite solar cells. The three-dimensional spiro structure is crucial for creating amorphous, uniform films that facilitate efficient hole extraction from the perovskite layer and transport to the electrode, while simultaneously blocking electrons. This morphology enhances device stability and performance.
Research has focused on designing and synthesizing novel HTMs by functionalizing the spiro core with various arylamine moieties. For instance, a low-cost HTM designated X60 , which features an SFX core, was synthesized in a simple two-step process. nih.gov In PSCs, X60 demonstrated a remarkable power conversion efficiency (PCE) of 19.84%, a performance comparable to the widely used but more expensive benchmark, Spiro-OMeTAD. nih.gov
Further molecular engineering has led to even more efficient and stable materials. The HTM mp-SFX-2PA , functionalized with four-armed arylamine groups, achieved a PCE of up to 16.8% with a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite layer, outperforming the Spiro-OMeTAD control device (15.5%). researchgate.net Critically, devices using mp-SFX-2PA showed superior long-term stability, retaining 90% of their initial efficiency after 2000 hours of storage in ambient air, whereas the Spiro-OMeTAD device's efficiency dropped to just 28% under the same conditions. researchgate.net When used with a mixed-ion perovskite (FAPbI₃/MAPbBr₃), the PCE of the mp-SFX-2PA device improved further to 17.7%. researchgate.net
Another derivative, SFX-POCCF3 , was designed with a low-lying Highest Occupied Molecular Orbital (HOMO) energy level of -5.59 eV, which improves the energy level alignment with the perovskite layer and increases the open-circuit voltage (VOC). rsc.org This resulted in a champion PCE of 21.48% and exceptional light stability, with the device maintaining 95% of its initial efficiency after 1,000 hours of continuous light soaking. rsc.org
Table 1: Performance of Perovskite Solar Cells Using Spirobifluorene-based Hole Transporting Materials
| HTM | Core Structure | PCE (%) | VOC (V) | JSC (mA/cm²) | FF | Ref |
|---|---|---|---|---|---|---|
| X60 | SFX | 19.84 | - | - | - | nih.gov |
| mp-SFX-2PA | SFX | 17.7 | - | - | - | researchgate.netnih.gov |
| SFX-POCCF3 | SFX | 21.48 | 1.16 | - | - | rsc.org |
| Spiro-OMeTAD | SBF | 15.5 | - | - | - | researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
The C2-symmetric and chiral nature of 9,9'-Spirobi[fluorene]-2,2'-diol makes it an exceptional scaffold for applications in supramolecular chemistry, where molecular recognition and self-assembly are paramount.
Chiral crown ethers are macrocyclic polyethers capable of enantioselective recognition of chiral guest molecules and selective complexation of ions. hplc.eumdpi.com The synthesis of these molecules often relies on the availability of an enantiomerically pure chiral diol which can be cyclized with a corresponding ditosylate. hplc.eu The successful synthesis and resolution of this compound into its pure (R) and (S) enantiomers provides a critical precursor for this application. chromatographyonline.comnih.gov
The rigid, C2-symmetric structure of the spirobifluorene diol is an ideal starting point for creating a pre-organized binding cavity. By reacting the enantiopure diol with oligo(ethylene glycol) ditosylates, novel chiral crown ethers can be synthesized. These molecules are expected to act as effective ionophores—lipid-soluble molecules that transport ions across membranes—for the selective binding and sensing of specific metal cations. nih.govnih.gov The fluorene (B118485) units would provide a hydrophobic exterior, while the ether oxygens would form a hydrophilic, ion-binding core.
Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating enantiomers, a critical task in the pharmaceutical and chemical industries. researchgate.net This method relies on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with each enantiomer of a racemic mixture. researchgate.net
The this compound scaffold possesses ideal characteristics for the design of "Pirkle-type" or brush-type CSPs. researchgate.net Key attributes include:
Defined Chirality: The molecule has stable, non-interconverting enantiomers.
Rigid Structure: The spirocyclic framework provides a well-defined and predictable three-dimensional structure, enhancing enantioselective interactions.
Functionalizable Groups: The two hydroxyl groups provide convenient points for covalent attachment to a solid support, such as silica (B1680970) gel. researchgate.net
The enantiomers of this compound itself have been successfully separated using chiral HPLC, demonstrating its capacity for strong chiral recognition. chromatographyonline.com By covalently bonding enantiomerically pure spirobifluorene diol derivatives to a silica support, a new CSP could be created. Such a CSP would be expected to effectively resolve a wide range of racemic compounds through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.
The well-defined V-shape and chirality of the 9,9'-spirobifluorene scaffold have been exploited in the construction of complex metallosupramolecular architectures through self-assembly. Researchers have synthesized dissymmetric bis(4-pyridyl) ligands from both racemic and optically pure this compound. researchgate.net This was achieved by first converting the diol into its corresponding ditriflate, which then underwent a Suzuki cross-coupling reaction with a pyridylboronic acid ester. researchgate.net
When these V-shaped ligands are mixed with cis-protected metal ions such as palladium(II) or platinum(II), they spontaneously self-assemble into discrete, dinuclear metallosupramolecular rhombi of the general formula [(dppp)₂M₂(L)₂]⁴⁺ (where M = Pd or Pt, L = the spirobifluorene bis(pyridine) ligand, and dppp (B1165662) = 1,3-bis(diphenylphosphino)propane). researchgate.net
A fascinating aspect of this process is the stereoselectivity observed during the self-assembly of the racemic ligand. researchgate.net Instead of a statistical mixture, the process exhibits "narcissistic self-recognition," where ligands preferentially assemble with others of the same chirality. This leads to an amplification of the homochiral rhombic structures, [(R)-L]₂ and [(S)-L]₂, over the heterochiral (meso) structure, [(R)-L(S)-L]. researchgate.net The formation of these distinct assemblies was confirmed by NMR spectroscopy and mass spectrometry. researchgate.net
Chemical Sensing Platforms
The unique photophysical properties and porous nature of materials derived from 9,9'-spirobifluorene make them highly suitable for chemical sensing applications. mdpi.com The sensing mechanism often relies on changes in the material's luminescence upon interaction with an analyte. mdpi.com
Spirobifluorene-based MOFs are particularly promising as sensing platforms. For example, the anionic MOF JUC-210, built with a spirobifluorene ligand, demonstrates high selectivity for adsorbing cationic dyes like methylene (B1212753) blue. nih.gov This selectivity is based on a combination of ion exchange with the framework's counter-ions and size exclusion due to the specific pore dimensions, allowing the MOF to act as a sensor for specific charged molecules. nih.gov
Furthermore, spirobifluorene derivatives have been synthesized specifically for the detection of heavy metal ions. Research has shown that certain derivatives can serve as effective substrates for sensing cadmium ions. researchgate.net The general principle behind many MOF-based sensors is the quenching of their intrinsic luminescence upon diffusion of an analyte into the porous structure. nih.gov This photoinduced electron or energy transfer from the MOF to the analyte provides a detectable signal, forming the basis for highly sensitive detection platforms. mdpi.com
Surface Science and Molecular Electronics
The spirobifluorene core is a cornerstone in the field of molecular electronics, largely due to its unique three-dimensional structure where two π-conjugated fluorene systems are held in a perpendicular arrangement. ossila.com This orthogonal geometry effectively suppresses the formation of aggregates and excimers, which can be detrimental to the performance of organic electronic devices. ossila.com Derivatives of spirobifluorene are widely used in advanced organic optoelectronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). acs.org One of the most well-known derivatives is Spiro-OMeTAD, which has become a benchmark hole-transporting material (HTM) in perovskite and dye-sensitized solar cells. acs.org
The ability to form high-quality thin films is critical in this field. Spirobifluorene-based CMPs can be synthesized directly on electrode surfaces via electropolymerization. nih.gov This method allows for controllable film thickness and the fabrication of devices where the CMPs act as outstanding hole conductors. nih.gov
Furthermore, spirobifluorene-based CMPs have been integrated into energy storage devices. By grafting these polymers onto multi-walled carbon nanotubes, a composite material with a high surface area (514 m² g⁻¹), excellent redox activity, and good electrical conductivity was created. acs.org This composite demonstrated a high specific capacitance, highlighting its potential for use in supercapacitors. acs.org
Self-Assembly on Metal Surfaces (e.g., Au(111))
The spontaneous organization of molecules into well-defined structures on solid surfaces, known as self-assembly, is a powerful bottom-up approach for fabricating nanoscale devices. The 9,9'-spirobifluorene scaffold is particularly well-suited for this purpose due to its defined geometry and the potential for functionalization. While direct studies on the self-assembly of this compound on Au(111) are not extensively documented, research on related derivatives provides significant insights into the expected behavior.
For instance, the self-assembly of 9,9'-spirobifluorene-2,2',7,7'-tetracarboxylic acid has been investigated, revealing the formation of ordered, achiral grid layers with large chiral pores. This demonstrates the capability of the spirobifluorene core to direct the formation of complex, long-range ordered structures through intermolecular interactions. The specific interactions are often dictated by the functional groups attached to the SBF core. In the case of the diol, the hydroxyl groups could potentially form hydrogen bonds, leading to distinct self-assembled patterns on a metal surface.
The self-assembly process is a spontaneous event where active molecules from a solution adsorb onto a metal surface, eventually forming a densely packed monolayer mdpi.com. The nature of the head group of the molecule is critical for the initial interaction with the surface. For example, phosphonic acids have been shown to form strong bonds with metal surfaces through a three-step acid-base catalyzed condensation, leading to the formation of mono-, bi-, and tridentate bonds mdpi.com. Similarly, the hydroxyl groups of this compound could facilitate its adsorption and ordering on a reactive surface like Au(111).
Furthermore, the self-assembly of dissymmetric bis(4-pyridyl) ligands based on the 9,9'-spirobifluorene scaffold has been shown to form metallosupramolecular rhombi upon coordination with metal ions. nih.govnih.govbeilstein-journals.org This highlights the versatility of the SBF core in creating complex, well-defined architectures through coordination chemistry, a principle that could be extended to derivatives of this compound.
Design of Molecular Tripods for Controlled Spatial Arrangement and Electronic Coupling to Substrates
A significant challenge in molecular electronics is the precise control over the orientation and electronic communication of individual molecules with a substrate. Molecular tripods, which possess three "legs" for anchoring to a surface, offer a stable and well-defined platform for positioning a functional molecular unit. The rigid 9,9'-spirobifluorene scaffold is an ideal candidate for constructing such tripods.
A key study demonstrated the synthesis of a molecular tripod based on a 9,9'-spirobifluorene platform with three acetyl-protected thiol groups for deposition on Au(111) surfaces. nih.gov The thiol groups act as the "legs" of the tripod, forming strong covalent bonds with the gold surface and ensuring a stable and upright orientation of the molecule. This design allows for the vertical arrangement of a molecular "rod," in this case, a para-cyanophenylethynyl group, and facilitates its electronic coupling to the gold substrate. nih.gov Preliminary ultra-high vacuum scanning tunneling microscopy (UHV-STM) experiments confirmed the potential of this tripodal design to stabilize the molecule on the Au(111) surface and control the spatial arrangement of the molecular rod. nih.gov
This modular approach, using the SBF core as a rigid platform, allows for the systematic variation of the functional "rod" to tune the electronic properties of the molecule-surface interface. While the reported tripod was not derived from this compound, the diol could serve as a precursor for the synthesis of similar tripodal structures. The hydroxyl groups could be chemically modified to introduce the necessary anchoring groups, such as thiols, for surface attachment.
The table below summarizes the key features of the molecular tripod design based on the 9,9'-spirobifluorene scaffold.
| Feature | Description | Reference |
| Scaffold | Rigid 9,9'-spirobifluorene | nih.gov |
| Anchoring Groups | Three acetyl-protected thiol groups | nih.gov |
| Substrate | Au(111) | nih.gov |
| Orientation | Vertical arrangement of the molecular rod | nih.gov |
| Function | Controlled spatial arrangement and electronic coupling | nih.gov |
Investigation of Charge Transport Pathways at the Molecular Scale
Understanding how electrical charge moves through single molecules is fundamental to the design of molecular-scale electronic components. The unique, non-conjugated, spiro-linked structure of 9,9'-spirobifluorene has a significant impact on its charge transport properties. The two perpendicular fluorene moieties can influence intermolecular interactions and charge carrier mobility. ntu.edu.tw
Studies on various spirobifluorene-based triaryldiamine derivatives have systematically investigated their hole transport properties. ntu.edu.tw These studies, often employing time-of-flight (TOF) techniques, have revealed that the substitution pattern on the spirobifluorene core has a crucial effect on hole mobility. For instance, in 2,2'-disubstituted systems, spatial hindrance between the diarylamino groups was found to be a key factor influencing hole transport behavior. ntu.edu.tw The design of organic hole-transporting materials (HTMs) is critical for enhancing the performance of photovoltaic devices, with charge-carrier mobility and energy-level alignment being key factors. acs.org
The spirobifluorene core is known to be a good charge carrier transporter due to the perpendicular arrangement of its two fluorene units, and it possesses a high triplet energy because of the disconnected conjugation through the sp³ carbon. rsc.org This makes spirobifluorene derivatives promising as electron transport materials in phosphorescent organic light-emitting diodes (OLEDs). rsc.org By modifying the spirobifluorene core with different electron-transporting moieties, researchers have developed materials with improved device performance, including lower driving voltages and enhanced quantum efficiencies. rsc.org
While direct measurements of charge transport through a single this compound molecule on a surface are challenging, the extensive research on related compounds provides a strong foundation for understanding its potential behavior. The rigid SBF core provides a well-defined pathway for charge transport, and the ability to functionalize the core at specific positions allows for the tuning of its electronic properties and, consequently, its charge transport characteristics.
The table below presents a summary of charge transport properties for some spirobifluorene derivatives, highlighting the influence of molecular structure on mobility.
| Compound Family | Key Structural Feature | Impact on Charge Transport | Reference |
| Spirobifluorene-based triaryldiamines | Substitution pattern (2,7- vs. 2,2'-) | Influences intermolecular interactions and hole mobility. Spatial hindrance is critical. | ntu.edu.tw |
| Spirobifluorene-modified electron transport materials | Addition of electron-transporting moieties | Good electron transport and high triplet energy, leading to improved OLED performance. | rsc.org |
| Spiro[fluorene-9,9′-xanthene]-based HTMs | Molecular engineering to increase conjugation | Enhanced charge-carrier mobility, minimizing charge recombination losses. | acs.org |
Structure Property Relationships and Advanced Design Principles
Influence of the Spiro Junction on Electronic Decoupling and Steric Demands
The central spiro junction, where two fluorene (B118485) units are connected through a single shared sp³-hybridized carbon atom, is the defining feature of the 9,9'-spirobifluorene (SBF) framework. This junction enforces a rigid, orthogonal geometry between the two π-systems of the fluorene moieties. ossila.com This perpendicular arrangement is crucial as it effectively disrupts the π-conjugation across the two halves of the molecule. acs.orgossila.com The interruption of conjugation leads to a higher triplet energy compared to analogous planar fluorene derivatives. ossila.comnih.gov
Theoretical studies have further elucidated the electronic impact of the spiro center. The highest occupied molecular orbital (HOMO) of the individual fluorene subunits is observed to split into a spiro-antibonding HOMO and a spiro-bonding HOMO-1. core.ac.uk This energetic separation, known as spiro-splitting, is a direct consequence of the spatial interaction of the p-orbitals on the carbon atoms adjacent to the spiro center. core.ac.uk The magnitude of this splitting can be influenced by peripheral substituents, effectively allowing for the modulation of the spiroconjugation. nih.gov
From a physical standpoint, the three-dimensional and sterically demanding structure of the SBF core imparts several advantageous properties. It effectively suppresses intermolecular interactions, particularly the formation of excimers, which are often a cause of luminescence quenching in solid-state fluorescent dyes. ossila.comacs.org This steric hindrance also leads to a higher solubility for spiro compounds when compared to their non-spiro-linked counterparts. ossila.comacs.org The rigid framework contributes to high thermal stability and high glass transition temperatures (Tg), which are critical for the morphological stability of amorphous thin films in organic electronic devices. acs.orgresearchgate.net
Effects of Peripheral Substituents and Functional Groups on Electronic and Optical Properties
The electronic and optical properties of the 9,9'-Spirobi[fluorene]-2,2'-diol scaffold can be precisely tuned by the introduction of various functional groups at its periphery. Research has shown that peripheral functionalization can act as a switch to control the degree of spiroconjugation, which in turn affects the material's reactivity and photophysical characteristics. nih.gov
For instance, the nature of substituents on the fluorene rings can significantly alter the electronic transitions. A study demonstrated that the involvement of spiroconjugated molecular orbitals in the primary electronic transitions is dependent on the attached peripheral functional groups. nih.gov The introduction of electron-withdrawing groups such as fluorine (F) or trifluoromethyl (CF₃) can systematically tune the photophysical properties, energy levels, and thermal stability of spirobifluorene derivatives. rsc.org Conversely, attaching electron-donating groups allows for further tailoring of these properties.
The position of the substituents is also a critical factor. For example, derivatives of 9,9'-spirobifluorene with different substitution patterns have been synthesized to serve as host materials in Organic Light-Emitting Diodes (OLEDs). The strategic placement of substituents can optimize charge carrier mobility and reduce the injection barriers for both electrons and holes, leading to enhanced device efficiency. rsc.org
Below is a table summarizing the effects of different substituents on the properties of spirobifluorene derivatives:
| Substituent/Modification | Position(s) | Observed Effect(s) | Application Area | Reference(s) |
| Phenyl, Nitro-phenyl, Amino-phenyl | Peripheral | Modulates spiroconjugation and chemical reactivity. | Organic Electronics | nih.gov |
| Fluorine (F), Trifluoromethyl (CF₃) | 2,2',7,7' | Tunes photophysical properties, energy levels, and thermal stability. | OLEDs | rsc.org |
| Acetyl | 2 and 2,2' | Affects electrochemical properties, with standard potentials around -1.75 V to -1.77 V. | Electrochemistry | rsc.org |
| Diphenylamino and Cyano | 2,2' and 7,7' | Creates donor-acceptor systems with potential for Thermally Activated Delayed Fluorescence (TADF). | OLEDs | acs.org |
| Methoxyethyl side chain | Aromatic moiety | Improves solubility in organic solvents through new Van der Waals interactions. | General Organic Synthesis | researchgate.net |
Role of Chirality and C₂-Symmetry in Material Performance and Specific Applications
When substituents are introduced asymmetrically on the 9,9'-spirobifluorene scaffold, such as at the 2,2'- and 7,7'-positions with different groups, the resulting molecule loses its D₂d symmetry and becomes chiral, belonging to the C₂ point group. acs.org This induced axial chirality is a key feature that opens up applications in specialized optical and catalytic fields.
Enantiomerically pure C₂-symmetric spirobifluorene derivatives have been successfully employed as circularly polarized luminescent (CPL) materials. researchgate.net The inherent chirality of the spiro framework allows for the differential emission of left- and right-circularly polarized light, a property that is highly sought after for applications in 3D displays, optical data storage, and spintronics. The performance of these materials is directly linked to the dissymmetry of the chiral structure.
Furthermore, the well-defined C₂-symmetric architecture of spirobifluorene-based ligands has proven to be highly effective in asymmetric catalysis. umich.edunih.gov The rigid and sterically defined chiral environment around a metal center coordinated to such a ligand can induce high stereoselectivity in a variety of chemical transformations. This includes reactions like iridium-catalyzed hydroarylations, palladium-catalyzed allylic alkylations, and rhodium-catalyzed hydrogenations, where high enantiomeric excesses have been achieved. umich.edu The C₂-symmetry simplifies the possible transition states in a catalytic cycle, often leading to a more predictable and higher degree of stereocontrol.
The aesthetic and functional appeal of C₂ and other rotational symmetries has inspired significant research into their applications, with C₂-symmetric molecules being particularly prominent in commercial asymmetric catalysis. nih.gov
Rational Design Strategies for Tailored Material Characteristics
The development of functional materials based on this compound for specific applications relies heavily on rational design strategies. These strategies aim to precisely control the material's properties by making targeted modifications to its molecular structure. acs.org Key approaches include:
Side-Chain Modification: The introduction of flexible side chains, such as 2-methoxyethyl groups, can enhance the solubility of spirobifluorene derivatives in common organic solvents, which is crucial for solution-based processing of electronic devices. researchgate.net
Extension of π-Conjugation: While the spiro-junction itself breaks conjugation, extending the π-system of the individual fluorene units by adding conjugated moieties can be used to tune the absorption and emission spectra of the resulting material. acs.org
Introduction of Functional Groups: As discussed in section 5.2, the addition of specific electron-donating or electron-withdrawing groups is a powerful tool for tuning the electronic properties, such as HOMO/LUMO energy levels, to match the requirements of a particular device architecture, for instance, in hole-transporting materials for perovskite solar cells. acs.org
Core Regulation: The fundamental properties of the spirobifluorene core can be altered by, for example, creating donor-spiro-acceptor (D-spiro-A) type structures. In such designs, the donor and acceptor moieties are located on the two orthogonal halves of the spiro system, which can lead to interesting photophysical phenomena like thermally activated delayed fluorescence (TADF). acs.org
Polymer Cross-linking: Incorporating crosslinkable functional groups into the spirobifluorene structure allows for the formation of robust, insoluble films after deposition. This is particularly useful for creating stable layered structures in optoelectronic devices. google.com
A notable example of rational design is the development of non-fullerene acceptors for organic solar cells. By attaching four perylenediimide (PDI) units to the periphery of a spirobifluorene core, a non-planar molecule with a low-lying LUMO energy level and strong light absorption was created, leading to high power conversion efficiencies in bulk heterojunction solar cells. rsc.org These strategies, often guided by computational modeling, enable the precise tailoring of material characteristics to meet the demands of advanced technological applications. chemrxiv.org
Conclusion and Future Research Directions
Summary of Current Achievements and Remaining Scientific Challenges
The journey of 9,9'-Spirobi[fluorene]-2,2'-diol and its parent SBF structure from a chemical curiosity to a high-performance building block is marked by significant accomplishments. The rigid, orthogonal geometry of the spiro-center is a defining achievement, effectively disrupting π-π stacking and preventing aggregation-caused quenching in the solid state. nih.gov This has led to materials with excellent thermal and morphological stability, a critical requirement for durable electronic devices. ossila.com
Derivatives of the SBF core have demonstrated considerable success as host materials in organic light-emitting diodes (OLEDs), particularly for high-efficiency blue phosphorescent devices. pku.edu.cn The SBF framework has also been integral to the design of hole-transporting materials (HTMs) for perovskite solar cells, offering a promising alternative to the widely used but synthetically challenging spiro-OMeTAD. acs.orgresearchgate.net
Key Achievements:
Structural Stability: The synthesis of SBF-based materials with high thermal stability and amorphous film-forming capabilities. nih.govossila.com
OLED Performance: Development of SBF derivatives as highly efficient host materials, leading to enhanced performance in blue and green phosphorescent OLEDs. pku.edu.cn
Photovoltaic Applications: Use of the spiro[fluorene-9,9′-xanthene] (SFX) core, a close relative, in efficient hole-transporting materials for solar cells. acs.org
Versatile Synthesis: The establishment of synthetic routes, including one-pot methods for related structures, that allow for functionalization at various positions on the fluorene (B118485) rings. acs.orgresearchgate.net
Despite these successes, several scientific challenges remain that hinder the broader application of this compound and its derivatives.
Remaining Scientific Challenges:
Cost-Effective Synthesis: While one-pot syntheses for some SBF-type structures have been developed, scalable and low-cost production of highly pure, functionalized derivatives like the diol remains a significant hurdle for industrial application. acs.orgresearchgate.net
Energy Level Tuning: Precisely tuning the HOMO/LUMO energy levels of SBF derivatives to achieve optimal alignment with other materials in a device stack is crucial for maximizing efficiency and remains a complex synthetic challenge. acs.org
Functionalization Control: Achieving selective and high-yield functionalization, particularly for creating complex, asymmetrically substituted molecules, requires sophisticated synthetic strategies.
Atropisomerism: The bulky nature of substituents on the SBF core can lead to stable atropisomers (isomers resulting from hindered rotation), the separation and characterization of which can be difficult, adding a layer of complexity to material synthesis and performance. researchgate.net
Table 1: Properties of this compound and Related Compounds This table is interactive. Click on the headers to sort.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Feature |
| This compound | 73100-16-0 | C₂₅H₁₆O₂ | 348.4 | Versatile synthesis intermediate nih.gov |
| 9,9'-Spirobi[fluorene]-2,2'-diamine | 67665-45-6 | C₂₅H₁₈N₂ | 346.4 | Monomer for high-performance polymers nih.gov |
| 2,2'-Dibromo-9,9'-spirobifluorene (B1249592) | 67665-47-8 | C₂₅H₁₄Br₂ | 474.2 | Precursor for cross-coupling reactions nih.gov |
| 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene | 128055-74-3 | C₂₅H₁₂Br₄ | 631.98 | Building block for OLEDs and porous polymers ossila.com |
Emerging Research Opportunities and Potential Innovations
The foundational achievements in SBF chemistry have opened the door to numerous research opportunities and potential innovations. The functional diol groups of this compound make it an ideal starting point for creating a new generation of sophisticated materials.
Advanced Host Materials: There is a significant opportunity in designing novel host materials for next-generation thermally activated delayed fluorescence (TADF) and hyperfluorescence OLEDs. The rigid SBF core can be functionalized via the diol groups to incorporate donor and acceptor moieties, allowing for precise control over triplet energy levels and charge transport properties. pku.edu.cn
Three-Dimensional Non-Fullerene Acceptors: The field of organic photovoltaics is rapidly moving towards non-fullerene acceptors (NFAs). The SBF scaffold provides a unique three-dimensional architecture to build novel NFAs. Functionalizing the SBF core with electron-accepting units like diketopyrrolopyrrole has already shown promise, and this compound serves as a key platform for synthesizing such structures. researchgate.net
Porous Organic Polymers (POPs): The well-defined, rigid structure of SBF derivatives makes them excellent building blocks for creating polymers with high internal surface areas. Starting from tetrasubstituted SBFs, such as those derived from the diol, researchers can synthesize microporous networks with potential applications in gas storage, separation, and heterogeneous catalysis. ossila.com
High Refractive Index Polymers: Fluorene-based monomers, including diol derivatives, can be polymerized to form polyesters and other polymers with high refractive indices, optical transparency, and thermal stability. nih.gov These materials are in demand for applications in advanced optics, such as lenses, optical films, and coatings. nih.gov
Table 2: Performance of Devices Using Spirobifluorene Derivatives This table is interactive. Click on the headers to sort.
| Device Type | SBF Derivative Used | Key Performance Metric | Value |
| Blue PHOLED | PF-SFX host | Max. Current Efficiency | 22.6 cd/A |
| Green PHOLED | PF-SBF co-host | Max. Current Efficiency | 50.5 cd/A |
| White OLED | TPSBF emitter | Max. Luminance | 57,680 cd/m² |
| Deep-Blue OLED | SAF-BPI emitter | Max. Current Efficiency | 3.97 cd/A |
Interdisciplinary Perspectives and Collaborative Research Frontiers
The future development of materials based on this compound will increasingly rely on the convergence of multiple scientific disciplines. The complexity of designing materials for specific applications necessitates a collaborative approach that bridges the gap between fundamental science and applied engineering.
Chemistry and Materials Science: The most fundamental collaboration is between synthetic organic chemists, who design and create new SBF derivatives, and materials scientists, who characterize their physical, thermal, and electronic properties. nih.gov This synergy is essential for establishing clear structure-property relationships that can guide the design of next-generation materials. acs.org
Physics and Device Engineering: To translate a promising new material into a high-performance device, close collaboration with physicists and engineers is paramount. This involves optimizing device architecture, understanding charge transport and recombination dynamics at interfaces, and ensuring compatibility between different material layers. acs.org
Computational Chemistry: In silico design and screening of new SBF derivatives using methods like Density Functional Theory (DFT) are becoming indispensable. mdpi.com Collaboration with computational chemists can significantly accelerate the discovery process by predicting the electronic and optical properties of molecules before their synthesis, saving time and resources. mdpi.com This allows for a more targeted approach to designing materials with specific energy levels or charge transport characteristics.
Bio-electronics and Sensing: An emerging frontier is the exploration of SBF-based materials in biological contexts. Recent studies have shown that some fluorene-based monomers can exhibit biological activity. nih.gov This opens up intriguing possibilities for developing new sensors, bio-imaging agents, or materials for biocompatible electronics, requiring collaboration with biologists and biochemists.
Q & A
Q. What are the optimized synthetic routes for 9,9'-spirobi[fluorene]-2,2'-diol, and how do reaction conditions influence yield?
The synthesis typically involves sequential reactions:
- Sandmeyer reaction to introduce iodine at specific positions on biphenyl precursors.
- Grignard reagent coupling (e.g., with 2-bromobiphenyl) to form the spirobi[fluorene] backbone.
- Dehydration and Friedel–Crafts alkylation to install hydroxyl groups at the 2,2' positions . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for Grignard reactions), and catalyst selection (e.g., AlCl₃ for Friedel–Crafts). Side reactions, such as over-oxidation or incomplete coupling, are mitigated by inert atmospheres and slow reagent addition.
Q. How do bromination strategies at different positions (2,2' vs. 7,7') affect the electronic properties of spirobi[fluorene] derivatives?
Bromination at 2,2' positions (e.g., 2,2'-Dibromo-9,9'-spirobi[fluorene]) enhances steric hindrance, reducing π-π stacking in OLED host materials. In contrast, 7,7' bromination increases conjugation length, improving charge transport in organic photovoltaics . Key characterization methods include:
- Cyclic voltammetry to measure HOMO/LUMO levels.
- UV-Vis and photoluminescence (PL) spectroscopy to assess bandgap and quantum efficiency .
Q. What spectroscopic techniques are critical for characterizing the photophysical properties of this compound?
- UV-Vis absorption spectroscopy identifies π→π* transitions (typically 300–400 nm for spirobi[fluorenes]).
- Time-resolved PL spectroscopy quantifies exciton lifetimes (e.g., 1–5 ns for blue-emitting derivatives).
- Electroluminescence (EL) efficiency measurements in device configurations (e.g., ITO/PEDOT:PSS/spirobi[fluorene]/LiF/Al) .
Advanced Research Questions
Q. How can substituent effects (e.g., –CHO, –Br, –B(OH)₂) at the 2,2' positions be leveraged to design spirobi[fluorene]-based metal-organic frameworks (MOFs)?
Tetracarbaldehyde derivatives (e.g., 2,2',7,7'-tetracarbaldehyde-9,9'-spirobi[fluorene) enable covalent bonding with metal nodes (e.g., Cu²⁺) to form porous MOFs. These frameworks exhibit tunable luminescence and catalytic activity depending on substituent polarity and conjugation . For example:
Q. What methodologies resolve contradictions in reported synthetic pathways for hydroxylated spirobi[fluorenes?
Discrepancies arise in oxidation steps:
- mCPBA-mediated epoxidation is highly efficient but costly.
- Alternative H₂O₂/CH₃COOH systems generate unstable peracids, leading to side products (e.g., black polymeric residues). Validated protocols recommend low-temperature (<40°C) oxidation with rigorous exclusion of moisture .
Q. How can enantioselective complexation of this compound be achieved for chiral sensing applications?
The C₂-symmetric diol forms molecular clefts via hydrogen bonding with pyranosides or dicarboxylic acids. Enantioselectivity is enhanced by:
- Chiral auxiliaries (e.g., (R)-BINOL) during crystallization.
- Host-guest titration monitored by circular dichroism (CD) spectroscopy .
Q. What are the mechanistic implications of Ullmann vs. Buchwald-Hartwig amination for introducing amino groups at the 2,2' positions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
